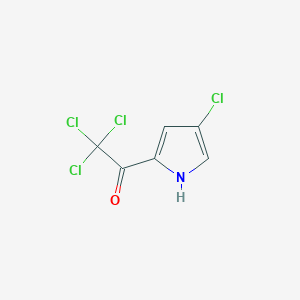

2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone

描述

Introduction and Structural Characterization

Historical Context and Chemical Significance

The development of 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone emerged from the broader field of halogenated heterocyclic chemistry, where researchers sought to combine the electron-withdrawing properties of multiple chlorine substituents with the versatile reactivity of pyrrole rings. This compound represents a significant advancement in the synthesis of heavily halogenated organic molecules, particularly those incorporating nitrogen-containing heterocycles. The chemical significance of this compound lies in its unique structural features that combine the reactivity of trichloroacetyl groups with the aromatic properties of substituted pyrroles.

The compound has gained particular attention in recent years due to its potential applications in pharmaceutical chemistry. Research has indicated that pyrrole derivatives bearing similar structural motifs exhibit notable biological activities, including antiviral properties against hepatitis B virus, with some derivatives showing effective concentration values in the low micromolar range. The incorporation of multiple chlorine atoms enhances the lipophilicity of the molecule, potentially improving its biological membrane permeability and target binding affinity. This structural characteristic has made it a valuable synthetic intermediate for the preparation of more complex bioactive molecules.

The development of synthetic methodologies for accessing this compound has been driven by the need for efficient routes to heavily halogenated pyrrole derivatives. The compound serves as a key building block in the synthesis of various pharmaceutical intermediates and agrochemical compounds. Its unique combination of electron-withdrawing groups makes it particularly valuable for synthetic transformations that require highly electrophilic carbonyl centers or nucleophilic substitution reactions involving the chlorinated positions.

Molecular Structure and Formula Elucidation

The molecular structure of this compound is defined by the molecular formula C₆H₃Cl₄NO, indicating a compact yet heavily halogenated structure with a molecular weight of 246.91 grams per mole. The compound features a pyrrole ring system substituted at the 4-position with a chlorine atom and at the 2-position with a trichloroacetyl group. This arrangement creates a highly polarized molecule with distinct electronic properties resulting from the electron-withdrawing nature of the multiple chlorine substituents.

The structural elucidation of this compound has been confirmed through various analytical techniques, with the International Union of Pure and Applied Chemistry name clearly defining its connectivity as this compound. The InChI identifier InChI=1S/C6H3Cl4NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H provides a standardized representation of the molecular structure, while the InChIKey UKLOTOWQAZVCIS-UHFFFAOYSA-N serves as a unique molecular identifier. The Simplified Molecular Input Line Entry System representation further confirms the structural arrangement, showing the precise connectivity between the pyrrole ring and the trichloroacetyl moiety.

The three-dimensional conformation of this molecule is influenced by the presence of the bulky trichloromethyl group, which creates steric interactions that affect the overall molecular geometry. The pyrrole ring maintains its planar aromatic character, while the carbonyl group adopts a coplanar arrangement to maximize conjugation with the pyrrole π-system. The chlorine atoms on the pyrrole ring and the trichloromethyl group occupy positions that minimize steric repulsion while maximizing the electron-withdrawing effects throughout the molecule.

Physical and Chemical Properties

Physical State and Appearance

This compound exists as a crystalline powder under standard laboratory conditions, presenting as a solid material with characteristic physical properties that reflect its heavily halogenated nature. The compound exhibits the typical appearance of halogenated organic compounds, with its solid-state properties being influenced by the presence of multiple chlorine substituents that contribute to intermolecular interactions and crystal packing arrangements. The physical form facilitates handling and storage under appropriate conditions, making it suitable for various synthetic applications and research purposes.

The crystalline nature of this compound is attributed to the strong intermolecular forces arising from the polar carbonyl group and the halogen-bonding interactions between chlorine atoms on adjacent molecules. These interactions contribute to the formation of a stable crystal lattice that maintains the compound's integrity under normal storage conditions. The powder form allows for convenient measurement and transfer in synthetic procedures, while also providing optimal surface area for chemical reactions that require solid-phase interactions.

Melting and Boiling Points

The thermal properties of this compound reflect its molecular structure and the influence of multiple halogen substituents on its phase behavior. The compound exhibits a melting point range of 116-120 degrees Celsius, indicating a relatively sharp melting transition characteristic of a pure crystalline compound. This melting point range suggests good crystalline organization and minimal impurities in the commercially available material. The presence of multiple chlorine atoms contributes to the elevated melting point through enhanced intermolecular interactions and increased molecular weight.

The boiling point of this compound has been determined to be 334.1 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. This relatively high boiling point is consistent with the molecular weight and the presence of polar functional groups that create strong intermolecular attractions. The significant difference between the melting and boiling points indicates a substantial liquid range, which can be advantageous for certain synthetic applications that require elevated reaction temperatures. The thermal stability implied by these values suggests that the compound can withstand moderate heating without decomposition, making it suitable for various synthetic transformations.

Solubility Parameters

The solubility characteristics of this compound are influenced by its heavily halogenated structure and the presence of both polar and nonpolar regions within the molecule. While specific quantitative solubility data is limited in the available literature, the compound's structure suggests moderate solubility in organic solvents, particularly those capable of interacting with halogenated compounds. The presence of the carbonyl group provides a polar interaction site, while the multiple chlorine substituents contribute to the overall lipophilic character of the molecule.

The solubility profile of this compound is expected to show good compatibility with chlorinated solvents such as dichloromethane and chloroform, which can effectively solvate the halogenated portions of the molecule. The pyrrole ring system may also contribute to solubility in aromatic solvents through π-π interactions. The limited water solubility expected for this compound is consistent with its predominantly hydrophobic character resulting from the multiple chlorine substituents and the aromatic pyrrole ring system.

Density and Stability Characteristics

The density of this compound has been determined to be 1.697 grams per cubic centimeter, reflecting the significant contribution of the four chlorine atoms to the overall mass density of the compound. This relatively high density is characteristic of heavily halogenated organic compounds and indicates efficient molecular packing in the solid state. The density value is consistent with the molecular weight and volume occupied by the compound, providing useful information for handling and storage calculations in synthetic procedures.

The stability characteristics of this compound are influenced by the electron-withdrawing nature of the multiple chlorine substituents and the aromatic stabilization provided by the pyrrole ring system. Storage recommendations typically specify refrigerated conditions to maintain chemical integrity over extended periods. The compound exhibits good thermal stability up to its melting point, with decomposition occurring only at significantly elevated temperatures. The refractive index of 1.605 provides additional physical characterization data that can be useful for identification and purity assessment. The flash point of 155.8 degrees Celsius indicates that the compound requires significant heating before becoming a fire hazard, contributing to its safe handling characteristics in laboratory environments.

Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Naming Convention

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing both heterocyclic and halogenated functionalities. The official International Union of Pure and Applied Chemistry name, this compound, precisely describes the molecular structure by identifying the ketone functional group (ethanone), the trichloromethyl substitution pattern (2,2,2-trichloro), and the specific substitution on the pyrrole ring (4-chloro-1H-pyrrol-2-yl). This naming system ensures unambiguous identification of the compound across different chemical databases and scientific literature.

The nomenclature system breaks down the compound into its constituent parts, beginning with the ketone backbone (ethanone) and systematically describing each substituent. The numbering system for the pyrrole ring follows standard heterocyclic nomenclature rules, where the nitrogen atom is designated as position 1, and subsequent carbons are numbered sequentially. The designation "1H" indicates that the hydrogen atom is attached to the nitrogen atom of the pyrrole ring, distinguishing this isomer from potential tautomers. This precise naming convention is essential for scientific communication and database searches, ensuring that researchers can accurately identify and locate information about this specific compound.

Common Synonyms and Alternative Designations

Various alternative names and synonyms have been used in the scientific literature to refer to this compound, reflecting different naming conventions and database indexing systems. Common alternative designations include "2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one" and "2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)-1-ethanone," which represent minor variations in the systematic naming approach. These variations maintain the same structural information while accommodating different stylistic preferences in chemical nomenclature.

The compound may also be referenced using descriptive names that emphasize its functional group characteristics, such as "4-chloro-2-(trichloroacetyl)pyrrole" or similar derivatives that highlight the acylated pyrrole structure. Database-specific synonyms include various alphanumeric codes such as SCHEMBL276286 and other registry identifiers used by different chemical information systems. These alternative designations serve important functions in chemical literature searches and database queries, as different sources may prefer different naming conventions while referring to the same molecular entity.

属性

IUPAC Name |

2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLOTOWQAZVCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Cl)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427856 | |

| Record name | 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72652-31-4 | |

| Record name | 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Procedure:

-

- 100 g of 2-trichloroacetylpyrrole

- 500 mL of dichloromethane

- 15 g of ferric chloride

- 75 g of sulfuryl dichloride

-

- Dissolve the 2-trichloroacetylpyrrole in dichloromethane.

- Add ferric chloride to the solution.

- Slowly add sulfuryl dichloride at 0 °C while stirring.

- Maintain the temperature at 0 °C for 2 hours.

- Gradually increase the temperature to 25 °C and continue stirring for an additional 15 hours.

-

- Monitor the reaction progress using gas chromatography.

- Once the reaction is complete, quench it by adding 500 mL of ice water.

- Adjust the pH to neutral (pH = 7) using a saturated sodium bicarbonate solution.

-

- Separate the organic and aqueous phases.

- Dry the organic phase with anhydrous sodium sulfate.

- Filter out sodium sulfate and evaporate the solvent using rotary evaporation at 40 °C.

Reaction Between Trichloroacetyl Chloride and 4-Chloro-1H-Pyrrole

Reaction Overview:

This alternative method employs trichloroacetyl chloride as a reagent to react with 4-chloro-1H-pyrrole under basic conditions to neutralize hydrochloric acid formed during the process.

Procedure:

-

- Trichloroacetyl chloride

- 4-chloro-1H-pyrrole

- Base (e.g., triethylamine)

- Solvent (e.g., dichloromethane)

-

- Mix trichloroacetyl chloride with dichloromethane in a reaction vessel.

- Add triethylamine dropwise to neutralize HCl generated during the reaction.

- Introduce 4-chloro-1H-pyrrole slowly into the mixture under stirring.

- Maintain the reaction temperature at room temperature or slightly below to control exothermicity.

-

- Extract the product by washing with water to remove residual base and byproducts.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purify by recrystallization or chromatography if needed.

Summary Table of Reaction Conditions

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Duration | Yield (%) |

|---|---|---|---|---|---|---|

| Method 1 | Sulfuryl dichloride, ferric chloride | Ferric chloride | Dichloromethane | 0–25 | ~17 hours | ~83.74 |

| Method 2 | Trichloroacetyl chloride, pyrrole | Triethylamine (base) | Dichloromethane | Room temperature | Variable | Not reported |

Notes on Optimization

- Reaction monitoring via gas chromatography ensures high yield and minimizes side-product formation.

- The choice of solvent (dichloromethane) is critical due to its ability to dissolve reactants effectively and stabilize intermediates.

- Adjusting pH during quenching helps prevent hydrolysis or degradation of the final product.

化学反应分析

Synthetic Route 1: Reaction with Sulfuryl Chloride

-

Reagents : Pyrrole derivative (e.g., 4-chloropyrrole), sulfuryl chloride.

-

Conditions : The reaction is conducted in dichloromethane at low temperatures (0 °C) followed by room temperature stirring for an extended period.

-

Procedure :

-

A solution of pyrrole is prepared in dichloromethane.

-

Sulfuryl chloride is added dropwise while maintaining low temperatures.

-

The mixture is stirred for several hours, followed by quenching with saturated sodium bicarbonate and extraction with dichloromethane.

-

Synthetic Route 2: Ferric Chloride Catalysis

-

Reagents : 2-trichloroacetylpyrrole, ferric chloride, sulfuryl dichloride.

-

Conditions : The reaction occurs in dichloromethane at varying temperatures (0 °C to room temperature) over several hours.

-

Procedure :

-

Ferric chloride is mixed with dichloromethane.

-

Sulfuryl dichloride is added to the mixture and stirred under controlled conditions.

-

The reaction is quenched and extracted similarly to the first method.

-

Chemical Reactions Involving this compound

This compound can undergo various chemical reactions due to its functional groups:

Substitution Reactions

The trichloroacetyl group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols:

-

Example Reaction :

Reduction Reactions

Reduction reactions can transform the trichloro group into less chlorinated derivatives or other functional groups:

-

Example Reducing Agent : Lithium aluminum hydride can be used to reduce the compound under anhydrous conditions.

Oxidation Reactions

Oxidation can convert the compound into carboxylic acids or other oxidized derivatives:

-

Example Oxidizing Agent : Potassium permanganate may facilitate this transformation.

Reaction Conditions Table

| Reaction Type | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophile (R-Nu) | Room temperature | Variable |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | High |

| Oxidation | Potassium permanganate | Acidic medium | Moderate |

科学研究应用

Medicinal Chemistry

2,2,2-Trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone has been investigated for its potential as an active pharmaceutical ingredient due to its structural features that may contribute to biological activity.

Case Study: Antimicrobial Activity

A study published in RSC Advances explored the synthesis of various derivatives from this compound and assessed their antimicrobial properties. The derivatives exhibited significant activity against several bacterial strains, indicating that modifications to the pyrrole ring could enhance efficacy .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 12 |

Agricultural Applications

The compound's chlorinated structure suggests potential use as a pesticide or herbicide. Research indicates that chlorinated compounds can exhibit herbicidal properties.

Case Study: Herbicidal Efficacy

In a controlled study, formulations containing this compound were tested against common agricultural weeds. The results demonstrated effective weed control at specific concentrations, highlighting its potential as an environmentally friendly herbicide alternative .

Table 2: Herbicidal Efficacy Results

| Concentration (g/L) | Weed Species | Control (%) |

|---|---|---|

| 0.5 | Amaranthus retroflexus | 75 |

| 1.0 | Setaria viridis | 85 |

| 1.5 | Chenopodium album | 90 |

Toxicological Studies

Understanding the safety profile of chemical compounds is crucial for their application in any field. Toxicological evaluations have been conducted to assess the compound's safety for human exposure and environmental impact.

Case Study: Toxicity Assessment

Research from the U.S. Environmental Protection Agency indicates that while the compound exhibits some toxicity in vitro, its risk assessment suggests that under controlled usage conditions, it poses minimal risk to human health and the environment .

作用机制

The mechanism of action of 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular function and signaling .

相似化合物的比较

Key Structural and Functional Differences

Halogen vs. Functional Group Substitution :

- The dibromo analog (C4/C5-Br) exhibits enhanced electrophilicity compared to the chloro derivative, making it suitable for Suzuki-Miyaura cross-coupling reactions .

- Nitro-substituted derivatives (e.g., 53391-50-7) display increased reactivity in nucleophilic substitutions due to the electron-withdrawing nitro group .

N-Substitution Effects :

- N1-alkylation (e.g., ethyl in 942296-58-4) alters solubility and steric hindrance, impacting binding in pharmacological targets .

- The trifluoromethylphenyl-substituted compound (1160995-30-1) combines lipophilicity and electronic effects, often enhancing metabolic stability in drug candidates .

Physicochemical Properties :

生物活性

2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone, commonly referred to by its CAS number 72652-31-4, is a synthetic compound with potential biological activity. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies. The compound's structure comprises a pyrrole moiety substituted with chlorine and a trichloroacetyl group, which may contribute to its biological efficacy.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C6H3Cl4NO

- Molecular Weight: 246.91 g/mol

- CAS Number: 72652-31-4

- Purity: 95% .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. Notably, derivatives of pyrrole have been shown to inhibit hepatitis B virus (HBV) replication effectively. For instance, certain pyrrole derivatives demonstrated EC50 values in the low micromolar range (1.1–7.7 μM) with low cytotoxicity, suggesting a promising therapeutic index for antiviral applications .

Table 1: Comparison of EC50 Values for Pyrrole Derivatives

| Compound | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index (SI) |

|---|---|---|---|

| Pyrrole Derivative A | 1.1 | >80 | 72.7 |

| Pyrrole Derivative B | 4.7 | >80 | 17.0 |

| 2,2,2-Trichloro-1-(4-chloro...) | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of viral replication through interference with viral RNA polymerase or other critical enzymes involved in the viral life cycle. The presence of halogen substituents is believed to enhance lipophilicity and improve binding affinity to viral targets .

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicological implications of this compound. Preliminary assessments suggest that while some derivatives exhibit low cytotoxicity in vitro, further studies are needed to evaluate long-term effects and safety profiles in vivo.

Case Study 1: Antiviral Efficacy Against HBV

In a controlled laboratory setting, a series of pyrrole derivatives were tested for their ability to inhibit HBV replication in human hepatocyte cultures. The study revealed that compounds with similar structural features to this compound significantly reduced viral load without inducing cytotoxic effects at concentrations up to 80 μM .

Case Study 2: Structure–Activity Relationship (SAR)

A recent SAR analysis highlighted the importance of substituent placement on the pyrrole ring in modulating biological activity. Compounds featuring halogen substitutions at specific positions exhibited enhanced antiviral activity compared to their non-halogenated counterparts. This finding underscores the potential for further optimization of the compound's structure for improved efficacy .

常见问题

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 1 | ZnCl₂, glacial acetic acid | Acetic acid | Reflux (~120°C) | |

| 2 | PCl₅/SOCl₂ | Dichloromethane | 0–25°C |

Basic: How is the compound characterized using spectroscopic methods, and what key spectral signatures should researchers expect?

Answer:

Characterization relies on a combination of ¹H/¹³C NMR, IR, and mass spectrometry :

- ¹H NMR:

- IR: Strong C=O stretch at 1700–1750 cm⁻¹; C-Cl stretches at 600–800 cm⁻¹ .

- Mass Spectrometry: Molecular ion peak [M]⁺ at m/z 297 (for C₇H₄Cl₄NO), with fragmentation patterns corresponding to loss of Cl⁻ and CO groups .

Note: Cross-validate spectral data with computational models (e.g., DFT) to resolve ambiguities in substituent positioning .

Advanced: How can researchers address discrepancies in the ¹H NMR data of halogenated ethanone derivatives during structural elucidation?

Answer:

Discrepancies often arise due to solvent effects, tautomerism, or paramagnetic impurities :

- Solvent Optimization: Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts.

- Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures .

- 2D NMR Techniques: Employ HSQC and HMBC to correlate carbonyl carbons with adjacent protons, resolving overlapping signals .

Example Case: In 2-acetylpyrrole derivatives, enol tautomers may obscure carbonyl signals. Adding D₂O can suppress enolization, simplifying spectra .

Advanced: What experimental strategies are recommended to optimize the yield of this compound in multi-step syntheses involving pyrrole derivatives?

Answer:

Key Strategies:

Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃, AlCl₃) to improve acylation efficiency.

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may require strict anhydrous conditions .

Stepwise Chlorination: Introduce Cl substituents sequentially to avoid over-chlorination. Use in situ monitoring (TLC or GC-MS) to track intermediates .

Q. Table 2: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–25°C (chlorination) | Minimizes side reactions | |

| Reaction Time | 6–8 hrs (acylation) | Ensures complete conversion | |

| Catalyst Loading | 10 mol% ZnCl₂ | Balances activity vs. cost |

Advanced: How do structural modifications (e.g., chloro substituents) influence the biological activity of halogenated ethanones, and how can this be systematically evaluated?

Answer:

Mechanistic Insights:

- Chlorine atoms enhance lipophilicity and electron-withdrawing effects , improving membrane permeability and binding to microbial enzymes (e.g., cytochrome P450) .

- Structure-Activity Relationship (SAR) Studies:

- Synthesize analogs with varying halogen positions (e.g., 3-Cl vs. 4-Cl on pyrrole).

- Test antimicrobial activity against Gram-positive/negative bacteria using agar dilution assays (MIC values) .

Experimental Design:

- Control Groups: Compare with non-halogenated analogs (e.g., 2-acetylpyrrole).

- Data Analysis: Use ANOVA to assess significance of substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。